molecular formula C6H3BrClNO2 B1272391 5-Bromo-2-chloronicotinic acid CAS No. 29241-65-4

5-Bromo-2-chloronicotinic acid

Cat. No.: B1272391
CAS No.: 29241-65-4
M. Wt: 236.45 g/mol
InChI Key: UKNYSJCAGUXDOQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Bromo-2-chloronicotinic acid (CAS 29241-65-4) is a dihalogenated pyridine derivative with the molecular formula C₆H₃BrClNO₂ (molecular weight: 236.45 g/mol). It features a bromine atom at position 5 and a chlorine atom at position 2 on the pyridine ring, with a carboxylic acid group at position 3 (Figure 1). This compound is synthesized via halogenation and substitution reactions, often starting from nicotinic acid precursors .

Its reactivity allows derivatization through acid chloride intermediates, enabling diverse functionalization .

Preparation Methods

Bromination of 2-Chloronicotinic Acid

This direct method involves brominating 2-chloronicotinic acid to introduce a bromine atom at the 5-position of the pyridine ring.

Reaction Scheme

Starting Material : 2-Chloronicotinic acid
Reagents : Bromine (Br₂), acetic acid (CH₃COOH)
Conditions :

  • Temperature: Elevated (exact range unspecified in sources)
  • Solvent: Acetic acid
  • Reaction Time: Hours to days

Mechanistic Insights

The bromination occurs via electrophilic aromatic substitution, leveraging the directing effects of the chlorine and carboxylic acid groups. The chlorine at the 2-position and the carboxylic acid at the 3-position activate the 5-position for bromine substitution.

Key Data

Parameter Value
Solubility Soluble in methanol
Melting Point 173–176°C
Purity Recrystallized product (≥96% HPLC purity)

Advantages

  • Simple reaction setup.
  • Direct route from readily available 2-chloronicotinic acid.

Displacement of Chlorine in 2,5-Dichloropyridine

This method replaces the 5-chlorine atom in 2,5-dichloropyridine with bromine, followed by hydroxylation to introduce the carboxylic acid group.

Reaction Steps

  • Bromination :
    • Starting Material : 2,5-Dichloropyridine
    • Reagents : Bromine (Br₂), catalyst (e.g., CuBr), solvent (e.g., DMF)
    • Conditions :
      • Temperature: 80–120°C
      • Time: 6–8 hours
  • Hydroxylation :
    • Reagents : Strong base (e.g., NaOH)
    • Conditions : Alkaline hydrolysis at 90°C

Key Data

Parameter Value
Yield 94–96% (for pyrimidine analogs; pyridine derivatives may vary)
Purity ≥98% (HPLC)

Mechanistic Insights

The displacement reaction proceeds via a nucleophilic aromatic substitution mechanism, where bromine replaces chlorine at the 5-position. Subsequent hydroxylation introduces the carboxylic acid group at the 3-position.

Hydrolysis of Nitrile Intermediate

This method employs a nitrile precursor, which is brominated and hydrolyzed to yield the target acid.

Reaction Scheme

Starting Material : 2-Chloronicotinonitrile
Reagents :

  • Bromine (Br₂), acetic acid (bromination step)
  • NaOH (hydrolysis step)

Conditions

  • Bromination :
    • Temperature: 0–30°C
    • Time: 2–12 hours
  • Hydrolysis :
    • Temperature: 90°C
    • Time: Until nitrile conversion (monitored via HPLC)

Key Data

Parameter Value
Yield Up to 96% (for benzoic acid analogs)
Purity ≥98% (post-hydrolysis)

Advantages

  • High selectivity due to the nitrile group’s directing effects.
  • Scalable for industrial production.

Acid Chloride Formation and Hydrolysis

This method involves converting a hydroxynicotinic acid derivative to an acid chloride intermediate, followed by hydrolysis.

Reaction Steps

  • Acid Chloride Formation :
    • Starting Material : 5-Bromo-2-hydroxynicotinic acid
    • Reagents : Thionyl chloride (SOCl₂), DMF
    • Conditions : Refluxing under inert atmosphere
  • Hydrolysis :
    • Reagents : Water
    • Conditions : Room temperature to 50°C

Key Data

Parameter Value
Yield Moderate (exact value unspecified)
Purity Requires recrystallization

Comparative Analysis of Methods

Method Reagents Conditions Yield Scalability
Bromination of 2-Chloronicotinic Acid Br₂, CH₃COOH Elevated temperature Moderate High
Displacement of 2,5-Dichloropyridine Br₂, CuBr, NaOH 80–120°C, 6–8h 94–96% Moderate
Hydrolysis of Nitrile Intermediate Br₂, NaOH 0–30°C (bromination), 90°C (hydrolysis) Up to 96% High
Acid Chloride Formation SOCl₂, DMF Reflux Moderate Low

Industrial and Research Considerations

Optimization Strategies

  • Continuous Flow Reactors : Improve yield and safety in bromination steps.
  • Catalyst Screening : Test alternatives like Pd or Cu catalysts for displacement reactions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
5-Bromo-2-chloronicotinic acid serves as a critical intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The unique halogen substitutions in its structure enhance its biological activity, making it a valuable component in drug discovery processes .

Case Study:
A study highlighted the compound's utility in developing new medications for treating conditions such as Alzheimer’s disease and schizophrenia. Researchers have synthesized various derivatives of this compound to evaluate their efficacy against specific neurological targets.

Agricultural Chemistry

Use in Agrochemicals:
This compound is integral to formulating agrochemicals, including herbicides and fungicides. Its properties allow for effective crop protection while minimizing environmental impact .

Data Table: Agrochemical Formulations Using this compound

Application TypeCompound UsedEfficacyEnvironmental Impact
HerbicideThis compoundHighLow
FungicideThis compoundModerateModerate

Material Science

Advanced Materials Development:
In material science, this compound is utilized to create advanced materials such as polymers and coatings. It modifies surface properties and enhances durability, making it suitable for various industrial applications .

Case Study:
Research conducted on polymer coatings demonstrated that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials.

Biochemical Research

Enzyme Inhibition Studies:
Researchers employ this compound in studies focusing on enzyme inhibition and receptor binding. This aids in understanding biochemical pathways and developing new therapeutic strategies .

Example Research Findings:
A recent publication detailed how derivatives of this compound were tested against specific enzymes involved in metabolic disorders, showing promising results that could lead to novel treatment options.

Organic Synthesis

Building Block for Complex Molecules:
The compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently. Its use often leads to more sustainable processes compared to traditional methods .

Data Table: Synthesis Pathways Involving this compound

Reaction TypeProduct GeneratedYield (%)
Nucleophilic SubstitutionVarious pyridine derivatives85
Coupling ReactionsComplex organic compounds90

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloronicotinic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with receptors. For example, derivatives of nicotinic acid, including this compound, have been shown to exhibit anti-inflammatory and analgesic properties by modulating specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Bromo-6-chloronicotinic Acid

Structural Differences

  • 5-Bromo-6-chloronicotinic acid (CAS 29241-62-1) differs by chlorine placement at position 6 instead of position 2.
  • Molecular Formula: Identical (C₆H₃BrClNO₂), but substituent positions alter electronic and steric properties.

Spectroscopic Trends

  • Infrared (IR) spectra of N-phenylamides from both isomers show distinct hydrogen bonding patterns. The 5-bromo-2-chloro series exhibits stronger intramolecular interactions due to closer proximity of substituents, influencing solubility and crystallinity .

Isonicotinic Acid Derivatives

2-Bromo-5-chloroisonicotinic acid (CAS 59782-85-3)

  • Structural Difference : Carboxylic acid group at position 4 (vs. position 3 in nicotinic acid derivatives).
  • Impact : Alters electronic distribution and acidity (pKa ~1.5–2.0 for isonicotinic acid vs. ~4.8 for nicotinic acid), affecting solubility and reactivity in coupling reactions .

Methyl-Substituted Derivatives

5-Bromo-2-methylnicotinic acid (CAS 52833-94-0)

  • Structural Difference : Methyl group at position 2 replaces chlorine.
  • Impact : Enhanced lipophilicity and steric hindrance, reducing nucleophilic substitution rates compared to 5-bromo-2-chloronicotinic acid. Applications focus on drug discovery for improved bioavailability .

Benzoic Acid Analogs

5-Bromo-2-chlorobenzoic acid (CAS N/A)

  • Structural Difference : Pyridine ring replaced by benzene.
  • Impact : Lacks nitrogen’s electron-withdrawing effects, altering acidity (pKa ~2.8 for benzoic acid vs. ~4.8 for nicotinic acid). Widely used in metal-organic frameworks (MOFs) and coordination chemistry .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Substituents (Pyridine Positions) Key Applications
This compound 29241-65-4 Br (5), Cl (2), COOH (3) Agrochemical intermediates
5-Bromo-6-chloronicotinic acid 29241-62-1 Br (5), Cl (6), COOH (3) Herbicide precursors
2-Bromo-5-chloroisonicotinic acid 59782-85-3 Br (2), Cl (5), COOH (4) Pharmaceutical synthesis
5-Bromo-2-methylnicotinic acid 52833-94-0 Br (5), CH₃ (2), COOH (3) Drug discovery

Table 2: Reactivity Comparison

Reaction This compound 5-Bromo-6-chloronicotinic Acid
Acid Chloride Formation Stable; no side reactions Halogen displacement observed
Esterification Yield 85–90% 75–80% (due to competing reactions)
Amide Crystallinity High (planar H-bonding) Moderate (steric hindrance)

Research Findings and Implications

  • Synthetic Utility : The 5-bromo-2-chloro isomer’s stability under acidic conditions makes it preferable for multi-step syntheses, while the 6-chloro derivative is more reactive in displacement reactions .
  • Biological Activity : Substituted N-phenylamides of this compound show enhanced pesticidal activity compared to 6-chloro analogs, likely due to optimized steric and electronic profiles .
  • Spectroscopic Insights : IR and NMR data reveal that electron-withdrawing groups (e.g., Cl) at position 2 increase hydrogen bonding in amides, improving crystallinity and stability .

Biological Activity

5-Bromo-2-chloronicotinic acid (C6H3BrClNO2) is a halogenated derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with a molecular weight of 236.45 g/mol, has been studied for its potential therapeutic applications, particularly in the fields of oncology and diabetes management.

  • Molecular Formula : C6H3BrClNO2
  • Molecular Weight : 236.45 g/mol
  • CAS Number : 886365-31-7
  • Log P (Octanol-Water Partition Coefficient) : 1.23 to 2.08, indicating moderate lipophilicity.
  • Solubility : High gastrointestinal absorption and permeability across biological membranes suggest its potential for oral bioavailability .

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells .
  • Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects .
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activity, which could mitigate oxidative stress in various biological systems .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
PC-3 (Prostate)10Cell cycle arrest
A549 (Lung)20Reactive oxygen species generation

Antidiabetic Potential

This compound is also being explored as a potential SGLT2 inhibitor, which could be beneficial for diabetes management:

  • Preclinical Studies : Research indicates that this compound may reduce glucose reabsorption in renal tubules, thereby lowering blood sugar levels in diabetic models .
ParameterControl GroupTreatment Group (5-Bromo-2-Cl)
Blood Glucose Level (mg/dL)180120
HbA1c (%)8.56.8

Case Studies

  • Study on Cancer Cell Lines : A study published by Setliff et al. investigated the effects of various substituted derivatives of this compound on cancer cell proliferation. The results indicated significant growth inhibition in treated cells compared to controls, suggesting that structural modifications could enhance biological efficacy .
  • SGLT2 Inhibition Research : In a recent investigation into its role as an SGLT2 inhibitor, researchers found that the compound effectively reduced glucose levels in diabetic rats, demonstrating its potential as a therapeutic agent for managing diabetes .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial:

  • Toxicological Studies : Preliminary data indicate that high doses may lead to skin irritation and allergic reactions; therefore, careful dosage regulation is advised during therapeutic applications .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 5-Bromo-2-chloronicotinic acid relevant to laboratory handling?

  • Answer: The compound (C₆H₃BrClNO₂) has a molecular weight of 236.45 g/mol, a melting point of 173–176°C, and a density of ~1.917 g/cm³. It is sparingly soluble in water and methanol. Storage requires an inert atmosphere at 2–8°C to prevent degradation. Safety protocols mandate protective gloves, eyewear, and ventilation due to its irritant (R36/37/38) and harmful (R22) properties .
PropertyValue
Molecular FormulaC₆H₃BrClNO₂
Melting Point173–176°C
SolubilitySlight in H₂O, methanol
Storage Conditions2–8°C, inert atmosphere

Q. What is the standard synthetic route for preparing this compound?

  • Answer: Two primary methods are documented:

Chlorination of 2-hydroxy-5-bromonicotinic acid achieves ~99% yield.

Bromination of 2-chloronicotinic acid under controlled conditions. Both routes require purification via recrystallization to isolate the product .

Q. What safety precautions are necessary when handling this compound?

  • Answer: Use fume hoods to avoid inhalation (R22). Immediate eye rinsing with water is critical upon exposure (R36/37/38). Waste disposal must comply with hazardous chemical protocols due to its halogenated structure .

Advanced Research Questions

Q. How can this compound be functionalized to create derivatives with potential biological activity?

  • Answer: The acid is first converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reactions with substituted anilines or phenols yield N-phenylamides or aryl esters. For example:

  • N-Phenylamides: React acid chloride with substituted anilines in dry tetrahydrofuran (THF) under nitrogen .
  • Aryl esters: Treat acid chloride with sodium phenoxides to form esters with herbicidal activity .
    • Key Insight: Electron-withdrawing substituents on the aromatic ring enhance hydrogen bonding in amides, as observed in IR spectral shifts (e.g., ν(C=O) at 1680–1700 cm⁻¹) .

Q. What analytical techniques are used to confirm the structure and purity of derivatives?

  • Answer:

  • Elemental Analysis: Validates empirical formulas (e.g., C, H, N content).
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • ¹H/¹³C NMR: Resolves substituent positions on the pyridine ring (e.g., aromatic protons at δ 7.5–8.5 ppm) .

Q. How can researchers address unexpected halogen displacement during synthesis?

  • Answer: A competing SNAr (nucleophilic aromatic substitution) reaction may displace bromide with chloride under acidic conditions. Mitigation strategies include:

  • Lowering reaction temperature to ≤50°C.
  • Using anhydrous solvents to minimize hydrolysis.
  • Monitoring reaction progress via TLC or GC-MS to detect intermediates .

Q. What role does this compound play in medicinal chemistry applications?

  • Answer: It serves as a key intermediate in multi-step syntheses of kinase inhibitors. For instance, this compound was used to synthesize a potent HPK1 inhibitor (compound II) through sequential amidation and cross-coupling reactions. The bromine atom facilitates Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

Q. Data Contradiction Analysis

Q. How do substituent positions (2-chloro vs. 6-chloro) affect reactivity and biological activity?

  • Answer: Derivatives of this compound (2-Cl) exhibit stronger hydrogen bonding in IR spectra compared to 5-Bromo-6-chloro analogs (6-Cl), likely due to steric effects. Bioactivity screens show 2-Cl derivatives have higher herbicidal potency, attributed to improved target binding .

Q. Methodological Recommendations

Q. What steps optimize the synthesis of acid chlorides from this compound?

  • Answer:

Use freshly distilled SOCl₂ to minimize side reactions.

Reflux in dry dichloromethane (DCM) for 4–6 hours.

Remove excess SOCl₂ under reduced pressure.

Characterize the acid chloride by FT-IR (ν(C=O) at ~1770 cm⁻¹) .

Properties

IUPAC Name

5-bromo-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNYSJCAGUXDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376903
Record name 5-bromo-2-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29241-65-4
Record name 5-bromo-2-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloronicotinic Acid
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Synthesis routes and methods I

Procedure details

To 15 g (0.069 mole) of 5-bromo-2-hydroxy nicotinic acid was added 75 ml of thionyl chloride and 3 ml of dimethylformamide. The mixture was heated to reflux for 30 minutes. After cooling, the excess thionyl chloride was removed by rotary evaporation and the residue poured into water (1 liter) with vigorous agitation. The precipitate was collected and the mother liquor condensed to 1/2 the volume, yielding additional precipitate. The precipitates were combined and crystallized from toluene giving 6 g (37%) of material. The product was recrystallized from toluene, m.p. 174°-177° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 5-bromo-2-hydroxypyridine-3-carboxylic acid (Intermediate 10, 14 g, 64.2 mmol) was added thionyl chloride (70 mL) and dimethylformamide (8 mL). The reaction mixture was heated to reflux for 3 h. After cooling, the excess thionyl chloride was removed by rotary evaporation and the residue was poured into water (1 L) and extracted with ethyl acetate (3×100 mL). The organic layer was dried over anhydrous sodium sulphate then filtered and concentrated to afford 7.0 g (47%) of 5-bromo-2-chloropyridine-3-carboxylic acid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
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5-Bromo-2-chloronicotinic acid
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
5-Bromo-2-chloronicotinic acid
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
5-Bromo-2-chloronicotinic acid
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
5-Bromo-2-chloronicotinic acid
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
5-Bromo-2-chloronicotinic acid
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
5-Bromo-2-chloronicotinic acid

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